Dihydroniloticin
Overview
Description
Dihydroniloticin is a natural tirucallane-type triterpene compound. It is derived from plants, specifically from the family Meliaceae. This compound has garnered interest due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroniloticin can be synthesized through various chemical reactions involving triterpenes. One method involves the use of yeast fermentation, where yeast extract is prepared and then subjected to specific conditions to yield this compound. The process includes resuspending the yeast pellet in a mixture of potassium hydroxide and ethanol, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered yeast strains. These strains are optimized to produce high yields of this compound through metabolic engineering techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydroniloticin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dihydroniloticin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpene synthesis and reactions.
Mechanism of Action
The mechanism of action of dihydroniloticin involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The compound interacts with key signaling pathways, including the PI3K-Akt and TNF pathways, which play crucial roles in cell survival and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Beta-sitosterol 3-O-glucoside: A plant sterol with potential health benefits.
Uniqueness
Dihydroniloticin is unique due to its specific triterpene structure and its ability to interact with multiple molecular targets. Unlike other similar compounds, it has shown significant cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .
Biological Activity
Dihydroniloticin is a significant intermediate in the biosynthesis of azadirachtin, a well-known insecticidal compound derived from the neem tree (Azadirachta indica). This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and metabolic engineering. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and production methodologies.
Overview of this compound
This compound is produced through specific enzymatic pathways involving cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation processes that convert precursor compounds into bioactive forms. The metabolic engineering of yeast, particularly Saccharomyces cerevisiae, has been employed to enhance the production of this compound, allowing for a better understanding of its biological properties and potential applications.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Insecticidal Properties : As an intermediate in azadirachtin biosynthesis, this compound retains some level of insecticidal activity, making it relevant in agricultural applications.
- Antioxidant Activity : Studies have shown that compounds derived from azadirachtin display antioxidant properties, which may extend to this compound itself.
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective effects, though more research is needed to fully elucidate these mechanisms.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have contributed insights into its action:
- Enzymatic Pathways : this compound's formation involves specific cytochrome P450 enzymes, which are critical for its conversion from precursor compounds. For instance, AiCYP71CD2 has been identified as a key enzyme in this biosynthetic pathway, demonstrating high catalytic efficiency when expressed in yeast .
- Interaction with Cellular Targets : The biological activity may also involve interactions with various cellular targets that modulate signaling pathways related to oxidative stress and inflammation.
Production Methodologies
The production of this compound has been optimized through metabolic engineering techniques:
- Yeast Engineering : By engineering S. cerevisiae strains to express specific cytochrome P450 enzymes (e.g., AiCYP71CD2), researchers have successfully increased the yield of this compound to approximately 405 mg/L in fermentation processes . This method not only enhances production efficiency but also provides a platform for studying its biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity and production of this compound:
Properties
IUPAC Name |
(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTABACRBSGXGK-ZAVAKTSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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